molecular formula C21H18Cl2N4O3S2 B2966245 2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392300-02-6

2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2966245
CAS No.: 392300-02-6
M. Wt: 509.42
InChI Key: YQHHLCUIMAXLDA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a dichlorophenoxy group, a dihydroquinoline moiety, and a thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Dihydroquinoline Moiety: The dihydroquinoline moiety can be introduced by reacting the thiadiazole-2-thiol with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride in the presence of a base.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and dihydroquinoline moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with herbicidal properties.

    1,3,4-thiadiazole derivatives: A class of compounds known for their diverse biological activities.

    Dihydroquinoline derivatives: Compounds with potential pharmacological applications.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3S2/c22-14-7-8-17(15(23)10-14)30-11-18(28)24-20-25-26-21(32-20)31-12-19(29)27-9-3-5-13-4-1-2-6-16(13)27/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHHLCUIMAXLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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